molecular formula C16H15Cl2NO3 B12317000 O4-(2,6-Dichlorobenzyl)-L-tyrosine

O4-(2,6-Dichlorobenzyl)-L-tyrosine

Cat. No.: B12317000
M. Wt: 340.2 g/mol
InChI Key: FTZFICPDLOOUKO-UHFFFAOYSA-N
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Description

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a phenyl ring substituted with a methoxy group, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorophenol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2,6-dichlorophenol and 4-hydroxybenzaldehyde in the presence of a base.

    Amination: The intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amino acid derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

    Pathways Involved: It can affect various cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other dichloroaniline derivatives

Properties

IUPAC Name

2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFICPDLOOUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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